OMO-103: A Technical Guide to a First-in-Class MYC Inhibitor for Cancer Therapy
OMO-103: A Technical Guide to a First-in-Class MYC Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The MYC oncogene, a master regulator of cellular proliferation and a driver of numerous human cancers, has long been considered an "undruggable" target. OMO-103, a novel miniprotein therapeutic, has emerged as the first direct MYC inhibitor to successfully complete a Phase I clinical trial, demonstrating a manageable safety profile and promising signs of anti-tumor activity. This technical guide provides an in-depth overview of OMO-103, from its molecular mechanism of action to preclinical and clinical findings, offering a comprehensive resource for researchers and drug development professionals in the field of oncology.
Introduction to MYC and the Rationale for Inhibition
The MYC family of proto-oncogenes encodes transcription factors that play a pivotal role in regulating the expression of a vast array of genes involved in cell growth, proliferation, metabolism, and apoptosis.[1] Dysregulation of MYC is a hallmark of a majority of human cancers, where it contributes to uncontrolled cell division and tumor progression.[1] The historically "undruggable" nature of MYC stems from its lack of a defined enzymatic pocket for small molecule binding.[1]
OMO-103 is the clinical-grade formulation of the Omomyc miniprotein. Omomyc was engineered as a dominant-negative version of the MYC bHLHZip domain, the region responsible for dimerization and DNA binding.[2] By directly targeting the core machinery of MYC function, OMO-103 represents a paradigm shift in the pursuit of effective MYC-targeted therapies.
Mechanism of Action of OMO-103 (Omomyc)
OMO-103 exerts its inhibitory effect on MYC through a multi-pronged mechanism that disrupts the formation and function of the oncogenic MYC-MAX heterodimer:
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Disruption of MYC-MAX Heterodimerization: OMO-103 competitively binds to MYC, preventing its association with its obligate partner, MAX. This sequestration of MYC into an inactive complex is a primary mode of inhibition.
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Formation of Non-functional Dimers: OMO-103 can also form heterodimers with MAX. These OMO-103/MAX complexes are incapable of effectively binding to the E-box DNA sequences that are the canonical targets of MYC-MAX.
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Direct Competition for DNA Binding: OMO-103 can form homodimers that directly compete with any remaining MYC-MAX heterodimers for binding to E-box sequences in the promoter regions of MYC target genes, thereby preventing transcriptional activation.[2][3]
This multifaceted approach ensures a robust and comprehensive blockade of MYC's transcriptional activity.
Preclinical Data
In Vitro Efficacy
Omomyc, the active component of OMO-103, has demonstrated potent anti-proliferative effects across a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Ramos | Burkitt's Lymphoma | ~0.4 | [3] |
| HCT116 | Colon Carcinoma | 2-3 | [3] |
| H1299 | Non-Small Cell Lung Cancer | 6.2 | [4] |
| H1975 | Non-Small Cell Lung Cancer | 13.6 | [4] |
| A549 | Non-Small Cell Lung Cancer | Not specified, but higher than H1299 and H1975 | [4] |
| MYC-independent cell line | Not specified | 27.7 | [4] |
In Vivo Efficacy
Preclinical studies in various mouse models have consistently shown the anti-tumor activity of Omomyc.
| Cancer Model | Treatment Regimen | Key Findings | Citation(s) |
| KRasG12D-driven Non-Small Cell Lung Cancer (NSCLC) | Intranasal administration (2.37 mg/kg) for 3 days or 1 week | Marked reduction in Ki67 positivity in tumor tissue. | [4] |
| H1975 NSCLC Xenograft | Intravenous administration | Abrogation of tumor progression. | [5] |
| Metastatic Breast Cancer (Cell-derived and Patient-Derived Xenografts) | Intravenous administration | Significant reduction in both primary and metastatic tumor growth. | [6] |
| KRas-driven Lung Cancer (Metronomic Therapy) | Systemic induction of Omomyc expression for 4 weeks, followed by 4-week rest periods | Progressive eradication of tumors with no evidence of resistance. | [7][8] |
Clinical Development of OMO-103
Phase I Clinical Trial
A first-in-human, Phase I dose-escalation study of OMO-103 was conducted in patients with advanced solid tumors.
| Parameter | Details | Citation(s) |
| Trial Design | Open-label, multicenter, dose-escalation study | [9] |
| Patient Population | 22 patients with various advanced solid tumors (e.g., pancreatic, colorectal, non-small cell lung cancer) who had received multiple prior lines of therapy. | [9][10] |
| Dose Escalation | Six dose levels ranging from 0.48 mg/kg to 9.72 mg/kg, administered intravenously once weekly. | [9] |
| Primary Objective | To assess the safety and tolerability of OMO-103. | [9] |
| Key Safety Findings | Generally well-tolerated. The most common treatment-related adverse events were Grade 1 infusion-related reactions. One dose-limiting toxicity (pancreatitis) was observed. | [9] |
| Pharmacokinetics | The terminal half-life in serum was approximately 40 hours. Evidence suggests higher and more sustained concentrations in tumor tissue compared to blood. | [9][10] |
| Preliminary Efficacy | Of 12 evaluable patients at 9 weeks, 8 showed stable disease. One patient with pancreatic cancer had an 8% tumor shrinkage and a significant decrease in circulating tumor DNA. | [10] |
| Recommended Phase II Dose | 6.48 mg/kg | [9] |
Experimental Protocols
In Vitro Cell Viability Assay (Resazurin-based)
This protocol is based on the methodology described for assessing Omomyc's effect on NSCLC cell lines.[4]
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Cell Seeding: Plate cancer cell lines in 96-well plates at a density of 5,000 to 10,000 cells per well.
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Treatment: After 24 hours, treat the cells with increasing concentrations of Omomyc (e.g., from 390 nM to 50 µM).
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Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
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Resazurin Addition: Add resazurin solution to each well and incubate for a further 2-4 hours.
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Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
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Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Tumor Model
This protocol is a generalized representation based on descriptions of Omomyc preclinical studies.[4][5][6]
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Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).
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Tumor Implantation: Subcutaneously inject a defined number of cells (e.g., 1 x 106 to 5 x 106) into the flank of immunocompromised mice (e.g., nude or SCID mice).
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Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
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Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
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Drug Administration: Administer OMO-103 or vehicle control via the desired route (e.g., intravenous or intranasal) at the specified dose and schedule.
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Efficacy Assessment: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
MYC-MAX Interaction Analysis (In Situ Proximity Ligation Assay - PLA)
This protocol provides a general workflow for assessing the interaction between OMO-103 and its targets within cells, based on established PLA principles.[11][12][13]
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Cell Culture and Treatment: Grow cells on coverslips and treat with OMO-103 for the desired time.
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Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
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Blocking: Block non-specific antibody binding with a suitable blocking solution.
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Primary Antibody Incubation: Incubate the cells with primary antibodies targeting MYC and a tag on OMO-103 (or OMO-103 directly if a specific antibody is available).
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PLA Probe Incubation: Incubate with secondary antibodies conjugated to PLA oligonucleotides (PLUS and MINUS probes).
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Ligation: Add a ligation solution containing connector oligonucleotides and ligase to form a circular DNA template if the probes are in close proximity.
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Amplification: Perform rolling circle amplification using a polymerase to generate a concatemer of the circular DNA template.
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Detection: Hybridize fluorescently labeled oligonucleotides to the amplified DNA.
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Imaging and Analysis: Visualize the PLA signals as fluorescent dots using a fluorescence microscope. Quantify the number of dots per cell to determine the extent of the protein-protein interaction.
Visualizations
Caption: Simplified MYC signaling pathway leading to cell proliferation.
Caption: Mechanism of action of OMO-103 in inhibiting MYC function.
Caption: General workflow for in vivo xenograft studies of OMO-103.
Future Directions
The promising results from the Phase I trial of OMO-103 have paved the way for further clinical investigation. A Phase Ib trial is currently evaluating OMO-103 in combination with standard-of-care chemotherapy in patients with metastatic pancreatic cancer. Future studies will likely explore the efficacy of OMO-103 in other MYC-driven malignancies and in combination with other therapeutic modalities, such as targeted therapies and immunotherapies. The identification of predictive biomarkers of response will also be crucial for patient selection and optimizing the clinical application of this first-in-class MYC inhibitor.
Conclusion
OMO-103 represents a landmark achievement in the long-standing effort to therapeutically target MYC. Its unique mechanism of action, favorable preclinical profile, and encouraging early clinical data position it as a potentially transformative therapy for a wide range of cancers. This technical guide provides a solid foundation for understanding the science behind OMO-103 and its potential to address the significant unmet need in the treatment of MYC-driven malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. Blocking Myc to Treat Cancer: Reflecting on Two Decades of Omomyc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Omomyc Reveals New Mechanisms To Inhibit the MYC Oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Analysis of Omomyc Shows Lasting Structural Integrity and Long Terminal Half-Life in Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MYC inhibition halts metastatic breast cancer progression by blocking tumor growth, invasion & seeding – Peptomyc [peptomyc.com]
- 7. Inhibition of Myc family proteins eradicates KRas-driven lung cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scitechdaily.com [scitechdaily.com]
- 9. Myc phosphorylation in its basic helix–loop–helix region destabilizes transient α-helical structures, disrupting Max and DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OmoMYC blunts promoter invasion by oncogenic MYC to inhibit gene expression characteristic of MYC-dependent tumors | Semantic Scholar [semanticscholar.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Protocol for in situ Proximity Ligation Assay (PLA) and Microscopy Analysis of Epidermal Growth Factor Receptor (EGFR) Homodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
